Cyclohexane-1,3-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

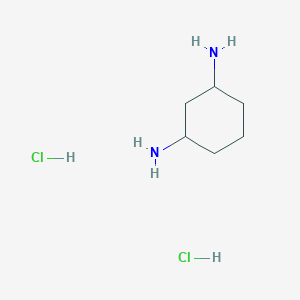

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16Cl2N2 |

|---|---|

Molecular Weight |

187.11 g/mol |

IUPAC Name |

cyclohexane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H |

InChI Key |

ABDGJCKNZHDDLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)N)N.Cl.Cl |

Origin of Product |

United States |

Significance and Role in Contemporary Chemical Synthesis

Cyclohexane-1,3-diamine dihydrochloride (B599025) serves as a crucial building block in modern organic synthesis. Its bifunctional nature, possessing two amine groups, allows it to be a key precursor in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and ligands for metal complexes. researchgate.netmdpi.com The specific stereochemistry of the diamine is critical in applications such as asymmetric synthesis, where chiral ligands are necessary to induce stereoselectivity in chemical reactions.

The cyclohexane-1,3-dione derivatives, closely related to the diamine, are recognized as important intermediates in the synthesis of various biologically active natural products and pharmaceuticals. researchgate.netmdpi.com These derivatives are used to create six-membered nitrogen-containing heterocycles. researchgate.net Research has demonstrated that limiting the concentration of reactants like 1,3-cyclohexanedione (B196179) can lead to higher yields and the formation of single diastereomers in shorter reaction times. acs.org

Interactive Data Table: Properties of Cyclohexane-1,3-diamine Dihydrochloride

| Property | Value |

| Molecular Formula | C6H16Cl2N2 |

| Molecular Weight | 187.11 g/mol nih.govmoldb.com |

| CAS Number | 498532-32-4 (cis-isomer) nih.gov, 860296-82-8 ((1S,3S)-isomer) moldb.comachemblock.com |

| Appearance | Colorless to light yellow clear liquid (diamine form) tcichemicals.com |

| Purity | Typically >95% or 97% tcichemicals.commoldb.com |

Isomeric Forms and Stereochemical Considerations in Research

Cis and Trans Isomerism

Cyclohexane-1,3-diamine exists as cis and trans diastereomers. tcichemicals.commvpsvktcollege.ac.in In the cis isomer, both amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.in These isomers are diastereomers, meaning they have different physical and chemical properties, which allows for their separation and individual use in specific synthetic pathways. The commercially available product is often a mixture of these isomers. tcichemicals.comthermofisher.comscbt.comlabware-shop.com

Configurational and Conformational Analysis

The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. pressbooks.pubslideshare.net In this conformation, the substituents can occupy either axial or equatorial positions. pressbooks.pub

Cis Isomer : The cis-1,3-diamine can exist in two chair conformations: one with the amino groups in a diequatorial (e,e) arrangement and another in a diaxial (a,a) arrangement. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. spcmc.ac.inyoutube.com

Trans Isomer : The trans-1,3-diamine exists in a chair conformation where one amino group is in an axial position and the other is in an equatorial position (a,e). spcmc.ac.in Ring flipping results in an equivalent (e,a) conformation. Both conformers are energetically equivalent. spcmc.ac.inyoutube.com

The most stable conformation for any substituted cyclohexane is the one that minimizes steric hindrance, which generally means placing bulky substituents in equatorial positions. slideshare.netstudysmarter.co.uk

Influence of Isomerism on Chemical Behavior

The specific isomeric form of cyclohexane-1,3-diamine profoundly impacts its reactivity and the stereochemical outcome of the reactions in which it participates.

Ligand Synthesis : The spatial arrangement of the two amino groups is crucial when the diamine is used as a ligand in coordination chemistry. The "bite angle" and coordination geometry are dictated by whether the cis or trans isomer is used. This, in turn, influences the catalytic activity and selectivity of the resulting metal complex.

Asymmetric Synthesis : In asymmetric catalysis, chiral ligands are used to control the stereochemistry of the product. The trans-isomer of 1,3-disubstituted cyclohexanes is dissymmetric and can exist as a pair of enantiomers (dl-mixture). spcmc.ac.in When the two substituents are different, both cis and trans isomers are asymmetric and can be resolved into their enantiomers. spcmc.ac.in These resolved chiral diamines are valuable in synthesizing enantiomerically pure compounds.

Reactivity : The accessibility of the lone pairs of electrons on the nitrogen atoms can be affected by their axial or equatorial position, which can influence the nucleophilicity and basicity of the amine groups. For instance, an equatorial amino group is generally more sterically accessible than an axial one.

Derivatization Strategies from Precursors

The synthesis of cyclohexane-1,3-diamine and its subsequent conversion to the dihydrochloride (B599025) salt can be achieved through various derivatization strategies starting from readily available precursors. Key methodologies focus on the transformation of cyclic diones and related compounds.

One prominent strategy involves the use of 1,3-cyclohexanedione (B196179) derivatives as foundational precursors. researchgate.netresearchgate.net These compounds are versatile due to their highly active methylene (B1212753) group and dicarbonyl functionality, which allow for a range of chemical modifications. researchgate.net A specific protocol involves the preparation of β-enaminoketones from 1,3-cyclohexanediones. These intermediates are then subjected to reduction, for example, using sodium in a solution of THF-isopropyl alcohol, to yield a mixture of cis- and trans-3-aminocyclohexanols. mdpi.com Subsequent chemical steps would be required to convert the aminocyclohexanol to the target diamine.

Another approach to synthesizing diamines involves the reduction of dinitro or nitro-amino compounds. For instance, the hydrogenation of 4-nitroaniline (B120555) over a ruthenium or platinum catalyst can produce 1,4-diaminocyclohexane. google.com A similar strategy could theoretically be applied to a suitably substituted nitroaniline to yield the 1,3-isomer.

Furthermore, derivatization can proceed via the Hofmann degradation of a cyclohexane dicarboxylic acid diamide. google.com For the synthesis of the 1,3-diamine, this would involve starting with cyclohexane-1,3-dicarboxylic acid. The process includes the formation of a bis-N-chloramide, which is then treated with a hydroxide (B78521) to induce the degradation and form the diamine. google.com

Stereoselective syntheses are also employed to control the isomeric form of the final product. For example, stereoselective methods have been developed for synthesizing derivatives of 1,3-diaminotruxillic acid, which involves an orthopalladation and a photocycloaddition as key steps. scispace.com While this produces a more complex derivative, it highlights advanced strategies for controlling stereochemistry in 1,3-diamino systems.

The table below summarizes various precursor derivatization strategies.

Table 1: Derivatization Strategies from Precursors

| Precursor | Reagents/Conditions | Intermediate Product | Final Product (after further steps) |

|---|---|---|---|

| 1,3-Cyclohexanedione | 1. Amine source2. Sodium in THF-isopropyl alcohol | β-enaminoketone, then cis/trans-3-Aminocyclohexanol mdpi.com | cis/trans-Cyclohexane-1,3-diamine |

| Cyclohexane-1,3-dicarboxylic acid | 1. Amidation2. Chlorination3. Alkali metal hydroxide | Cyclohexane-1,3-dicarboxylic acid diamide, then bis-N-chloramide | trans-Cyclohexane-1,3-diamine google.com |

Purification and Isolation Techniques for Isomers and Derivatives

The synthesis of cyclohexane-1,3-diamine typically results in a mixture of cis and trans stereoisomers, and if chiral precursors are not used, the trans isomer will be a racemic mixture of enantiomers. The separation and purification of these isomers are critical for specific applications and are often achieved by exploiting the different physical and chemical properties of their derivatives, including the dihydrochloride salts.

A primary technique for separating cis and trans isomers of cyclohexanediamines involves the formation of their dihydrochloride salts. google.com It has been demonstrated for the 1,2-isomer that the trans-dihydrochloride salt is significantly less soluble in methanol (B129727) than the cis form. google.com This solubility difference allows for the selective precipitation of the trans isomer when hydrogen chloride gas is bubbled through a methanol solution of the mixed isomers. The precipitated trans-isomer dihydrochloride can then be isolated by filtration. google.com A similar principle can be applied to separate isomers of cyclohexane-1,3-diamine dihydrochloride.

For the separation of enantiomers (chiral resolution), derivatization with a chiral resolving agent is a common strategy. Racemic mixtures of diamines can be treated with an optically pure acid, such as D-mandelic acid or tartaric acid, to form diastereomeric salts. google.comacs.org These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. For example, treating a racemic amine with D-mandelic acid can lead to the precipitation of one diastereomeric salt, which can then be filtered off. google.com The purified diastereomeric salt is subsequently treated with a base to liberate the enantiomerically pure free amine. google.com

Beyond salt formation, chromatographic methods are also valuable. Column chromatography can be used to separate diastereomers. mdpi.com For instance, the cis and trans isomers of 3-aminocyclohexanol (B121133) derivatives have been successfully separated using column chromatography. mdpi.com Furthermore, High-Performance Liquid Chromatography (HPLC) using a chiral solid phase is a powerful analytical and preparative tool for separating enantiomers and determining the enantiopurity of the resolved products. acs.org

The table below details common purification and isolation techniques.

Table 2: Purification and Isolation Techniques

| Technique | Target Separation | Reagents/Solvents | Principle of Separation |

|---|---|---|---|

| Fractional Crystallization | cis vs. trans isomers | Methanol, Hydrogen Chloride google.com | Differential solubility of the diastereomeric dihydrochloride salts. |

| Chiral Resolution | Enantiomers (R,R vs. S,S) | D-Mandelic Acid, Ethyl Acetate google.com | Formation of diastereomeric salts with different solubilities. |

| Chiral Resolution | Enantiomers (R,R vs. S,S) | L-(+)-Tartaric Acid acs.org | Formation of diastereomeric tartrate salts allowing for separation. |

| Column Chromatography | cis vs. trans isomers | Silica gel, Hexane/Ethyl Acetate mdpi.comarkat-usa.org | Differential adsorption of isomers to the stationary phase. |

Coordination Chemistry and Ligand Design

Cyclohexane-1,3-diamine is a key component in the development of ligands that coordinate with transition metals, influencing the geometry and properties of the resulting complexes.

Chelation and Coordination Modes

Cyclohexane-1,3-diamine acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms, which are the nitrogen atoms of the amine groups. openstax.org This "two-toothed" binding is known as chelation, forming a stable ring structure with the metal ion. openstax.org The resulting complex is called a chelate. openstax.org The coordination of cyclohexane-1,3-diamine and its derivatives to a metal center, such as in [M(acac)2(TMEDA)] complexes, typically results in an octahedral geometry around the metal, with the two nitrogen atoms of the diamine and four oxygen atoms from two other ligands occupying the coordination sites. nih.gov

The flexibility of the cyclohexane (B81311) ring allows for different conformations, which can influence the coordination geometry and the properties of the metal complex. The spatial arrangement of the amine groups (cis or trans) on the cyclohexane ring is a critical factor in determining the structure of the resulting metal complex.

Design of Chiral Cyclohexane-1,3-diamine Ligands

The synthesis of chiral ligands derived from cyclohexane-1,3-diamine is of significant interest for applications in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. myuchem.comrsc.org Chiral 1,3-diamine derivatives have been designed and synthesized for use in asymmetric reactions, such as the Mannich reaction of ketones. nii.ac.jp In these catalyst systems, the primary and tertiary amine groups of the 1,3-diamine derivative can act cooperatively to facilitate the reaction with high enantioselectivity. nii.ac.jp

The design of these ligands often involves modifying the basic cyclohexane-1,3-diamine structure to create a specific chiral environment around the metal center. This can involve the introduction of bulky substituents or the use of specific stereoisomers of the diamine. The development of such chiral ligands is a key area of research for creating highly selective and efficient catalysts for the synthesis of enantiomerically pure compounds. myuchem.com

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize metal complexes containing cyclohexane-1,3-diamine-derived ligands. These methods provide detailed information about the structure, bonding, and electronic properties of the complexes.

Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. For instance, a shift in the N-H stretching frequency upon complexation can indicate the involvement of the amine groups in bonding. nih.gov The disappearance of a carbonyl stretching band and the appearance of an imine (C=N) absorption in the IR spectrum can confirm the formation of a Schiff base ligand and its subsequent coordination to a metal. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is used to determine the structure of the ligands and their complexes in solution. nih.govnih.gov

Electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements provide insights into the geometry and electronic structure of the metal center in the complex. nih.gov For example, these techniques can help determine if a complex has an octahedral or other geometry. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a valuable tool for studying paramagnetic metal complexes, providing information about the electronic environment of the metal ion. zkdx.ch

The table below summarizes the spectroscopic techniques used and the information they provide for the characterization of metal complexes with cyclohexane-1,3-diamine-derived ligands.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms coordination of the ligand to the metal ion by observing shifts in vibrational frequencies (e.g., N-H stretch). nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the ligand and its complexes in solution. nih.govnih.gov |

| Electronic (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, which helps in determining the coordination geometry. nih.gov |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the electronic structure and geometry of the metal center. nih.gov |

| Electron Spin Resonance (ESR) | Studies paramagnetic complexes to understand the electronic environment of the metal ion. zkdx.ch |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. doi.org |

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. Cyclohexane-1,3-diamine and its derivatives have emerged as valuable components in the synthesis of MOFs.

Chirality Transfer and Memory in MOF Assembly

The incorporation of chiral building blocks, such as chiral cyclohexane-1,3-diamine derivatives, into MOFs can impart chirality to the entire framework. nih.gov This is a significant area of research as chiral MOFs have potential applications in enantioselective separations and catalysis. nih.gov An interesting approach involves using inexpensive achiral building blocks and a recoverable chiral dopant to induce and control the handedness of a racemic MOF. nih.gov This method has been shown to yield chirality-enriched MOFs with accessible pores. nih.gov The ability of these chiral MOFs to act as hosts for guest molecules has been investigated with enantiomers of varying sizes and in different solvents. nih.gov

Interaction with Lanthanoid Ions and Related Phenomena

The coordination chemistry of lanthanoid ions is characterized by their high coordination numbers, typically ranging from 8 to 12, and their predominantly ionic bonding. These features make them intriguing targets for the design of coordination complexes with specific magnetic and luminescent properties.

The interaction of lanthanoid ions with cyclic organic molecules can, in some cases, promote ring-opening reactions. This reactivity is often dependent on the nature of the ligand, the specific lanthanoid ion, and the reaction conditions. However, a review of the available scientific literature did not yield specific examples of lanthanoid-promoted ring-opening reactions involving cyclohexane-1,3-diamine dihydrochloride (B599025). Research in this area has explored the use of lanthanide catalysts for other types of reactions, such as the hydroamination of alkynes and the polymerization of cyclic esters.

The synthesis and structural characterization of lanthanoid complexes with various organic ligands have been extensively studied. researchgate.netnih.govnih.gov These studies have revealed a rich diversity of coordination geometries and structural motifs. The coordination of lanthanoid ions with multidentate ligands, including those containing amine functionalities, often results in the formation of stable complexes with high coordination numbers.

Table 2: Common Coordination Geometries of Lanthanoid Ions

| Coordination Number | Geometry |

| 8 | Square Antiprism, Dodecahedron |

| 9 | Tricapped Trigonal Prism, Capped Square Antiprism |

| 10 | Bicapped Square Antiprism, Capped Dodecahedron |

The specific stereochemistry of the cyclohexane-1,3-diamine ligand (cis or trans) would be expected to play a significant role in the structure of any resulting lanthanoid complexes. However, without experimental data, any discussion of the specific structural features of lanthanoid complexes with cyclohexane-1,3-diamine dihydrochloride remains speculative.

Advanced Catalysis with Cyclohexane 1,3 Diamine Derivatives

Organocatalysis Employing Cyclohexane-1,3-diamine Derivatives

Bifunctional organocatalysts bearing both a primary and a tertiary amine group have been instrumental in accelerating various chemical transformations. acs.orgnii.ac.jp While catalysts with a 1,2-diamine relationship are common, derivatives based on the cyclohexane-1,3-diamine framework have been designed to explore new catalytic possibilities. nii.ac.jpoist.jp The strategic placement of the amine groups in a 1,3-relationship on a cyclohexane (B81311) ring, often in a trans configuration, allows for unique intramolecular interactions that can modulate their catalytic functions. acs.orgnih.gov

Cyclohexane-1,3-diamine derivatives have proven to be highly effective organocatalysts for asymmetric Mannich reactions. acs.orgnih.gov In the presence of an acid co-catalyst, these diamines can catalyze the reaction between various ketones and imines to produce δ-amino β-ketophosphonates with high yields and excellent enantioselectivities. acs.orgoist.jp

Researchers have designed and synthesized a family of enantiopure 1,3-diamines that, when combined with an acid, show high efficacy under mild conditions. oist.jp For instance, one such catalyst system facilitates the highly regio- and enantioselective Mannich reaction of β-ketophosphonates, showing selective bond formation at the γ-position. acs.orgoist.jp

Table 1: Enantioselective γ-Position-Selective Mannich Reactions of β-Ketophosphonates

| Entry | Imine Substituent (R) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | C₆H₅ | 9a | 99 | 95 |

| 2 | 4-MeC₆H₄ | 9b | 99 | 95 |

| 3 | 4-MeOC₆H₄ | 9c | 99 | 93 |

| 4 | 4-FC₆H₄ | 9d | 99 | 96 |

| 5 | 4-ClC₆H₄ | 9e | 99 | 97 |

| 6 | 4-BrC₆H₄ | 9f | 99 | 97 |

| This table presents a selection of results from the asymmetric Mannich reaction catalyzed by a cyclohexane-1,3-diamine derivative, demonstrating consistently high yields and enantioselectivities across various substrates. Data sourced from published research findings. acs.org |

The utility of chiral diamines extends to enantioselective Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. acs.orgnih.gov While many examples in the literature utilize cyclohexane-1,2-diamine scaffolds, the principles of bifunctional catalysis are applicable. mdpi.comnih.gov These catalysts are effective for the addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.orgnih.gov

In these organocatalytic systems, the diamine catalyst activates the nucleophile and the electrophile simultaneously. mdpi.com For example, bifunctional organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.com Although these specific catalysts showed modest enantioselectivity, they highlight the potential of the cyclohexane diamine framework in this transformation. mdpi.com The development of 1,3-diamine systems for this reaction remains an area of interest to potentially improve selectivity.

The efficacy of cyclohexane-1,3-diamine derivatives in organocatalysis stems from the cooperative action of the primary and tertiary amine groups. acs.orgnih.gov This bifunctionality is crucial for the catalytic cycle.

During the reaction, the primary amine typically reacts with a ketone or aldehyde nucleophile to form a reactive enamine intermediate. acs.orgnii.ac.jp Simultaneously, the tertiary amine group is often protonated by an acid co-catalyst. nii.ac.jpnih.gov This protonated tertiary amine can then act as a Brønsted acid, activating the electrophile (e.g., an imine in the Mannich reaction) through hydrogen bonding. acs.org This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating enantioselective bond formation. nih.gov The 1,3-relationship between the amine groups is believed to create a specific conformational arrangement that enhances this cooperative catalysis. acs.orgoist.jp

The proposed mechanism for asymmetric catalysis by cyclohexane-1,3-diamine derivatives involves a well-defined catalytic cycle.

Enamine Formation: The cycle begins with the condensation of the primary amine group of the catalyst with a carbonyl compound (e.g., a ketone) to form a chiral enamine. acs.orgnii.ac.jp

Activation and Orientation: The tertiary amine, protonated by an acid, interacts with the electrophile (e.g., an imine). This interaction not only activates the electrophile but also orients it relative to the enamine. acs.orgnih.gov The specific trans arrangement of the amine groups on the cyclohexane ring can lead to the formation of an intramolecular hydrogen bond, which helps to fine-tune the positioning and reactivity of the two amine groups. acs.orgresearchgate.net

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks the activated electrophile. The chirality of the catalyst backbone directs this attack to one face of the electrophile, leading to the formation of the product with high enantioselectivity. acs.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final product and regenerate the primary amine of the catalyst, allowing it to enter a new catalytic cycle. acs.org

This mechanism underscores how the distinct roles of the primary and tertiary amines, facilitated by the rigid cyclohexane scaffold, work in concert to achieve high levels of stereocontrol. acs.orgnih.gov

Cyclohexane-1,3-diamine in Metal-Catalyzed Reactions

Beyond organocatalysis, cyclohexane-diamine derivatives are paramount as chiral ligands in asymmetric metal catalysis. myuchem.comnih.gov Their ability to form stable chelate complexes with a variety of metals allows for the creation of well-defined chiral environments around the metallic center, which is essential for inducing enantioselectivity in a wide range of transformations. mdpi.com

Cyclohexane-diamine derivatives serve as privileged backbones for the synthesis of chiral ligands for asymmetric catalysis. myuchem.commdpi.com These C₂-symmetric ligands can coordinate to metal centers, creating a chiral pocket that directs the approach of substrates, thereby controlling the stereochemical outcome of the reaction. researchgate.net

Lewis Acid-Catalyzed Reactions

Derivatives of cyclohexane-1,3-diamine have emerged as effective co-catalysts in a variety of Lewis acid-catalyzed reactions. These diamine derivatives, often in conjunction with an acid, facilitate asymmetric transformations, yielding products with high enantioselectivity. A notable application is in the Mannich reaction of ketones.

In a series of studies, a catalyst system comprising a 1,3-diamine derivative and an acid was shown to be highly effective. The primary and tertiary amine groups within the catalyst structure act cooperatively to promote the reaction. The primary amine is thought to form an enamine intermediate with the ketone, while the tertiary amine, upon protonation by the acid, can function as an acid itself to interact with electrophiles. nih.govacs.orgnii.ac.jp This dual activation mechanism is crucial for the observed high reactivity and stereocontrol.

The scope of this catalytic system has been explored with various ketones and imines, consistently affording the corresponding Mannich products in good yields and with high enantioselectivities. For instance, the reaction of β-ketophosphonates has been shown to proceed with high enantioselectivity, leading to the formation of δ-amino β-ketophosphonates. acs.org The catalyst's structure, particularly the 1,3-relationship of the amine groups on the cyclohexane ring, creates a specific environment that directs the stereochemical outcome of the reaction. nih.govacs.org

Detailed research findings from these Lewis acid-catalyzed Mannich reactions are summarized in the interactive table below.

Table 1: Performance of Cyclohexane-1,3-diamine Derivative Catalysts in Lewis Acid-Catalyzed Mannich Reactions

| Entry | Ketone Substrate | Imine Substrate | Catalyst | Acid Co-catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|

| 1 | Diethyl (2-oxopropyl)phosphonate | N-Benzylideneaniline | 1a | CF3COOH | Diethyl (3-anilino-1-phenyl-2-oxobutyl)phosphonate | 95 | 98 |

| 2 | Acetone | N-Benzylideneaniline | 1a | Dibenzyl phosphate | 4-Anilino-4-phenylbutan-2-one | 88 | 96 |

| 3 | Cyclohexanone | N-(4-Methoxybenzylidene)aniline | 1a | CF3COOH | 2-(Anilino(4-methoxyphenyl)methyl)cyclohexan-1-one | 92 | 99 |

| 4 | Diethyl (2-oxobutyl)phosphonate | N-Benzylideneaniline | 1a | Dibenzyl phosphate | Diethyl (3-anilino-1-phenyl-2-oxopentyl)phosphonate | 90 | 97 |

Catalyst Design Principles and Structure-Activity Relationships

The efficacy of catalysts derived from cyclohexane-1,3-diamine is deeply rooted in their specific structural design. The relationship between the catalyst's structure and its activity is a key area of investigation for optimizing these catalytic systems.

A fundamental design principle involves the strategic placement of a primary and a tertiary amine group in a 1,3-relationship on the cyclohexane backbone. nih.govacs.orgnii.ac.jp This specific arrangement allows for a cooperative mechanism where the two amine groups perform distinct yet synergistic roles. The primary amine typically engages with one of the reactants, for example, by forming an enamine with a ketone. nih.govacs.orgnii.ac.jp Simultaneously, the tertiary amine can interact with a co-catalyst, such as an acid, or with the other reactant. nih.govacs.orgnii.ac.jp

The stereochemistry of the cyclohexane ring is another critical design element. Attaching the amine groups in a trans relationship on the cyclohexane ring fixes their relative orientation. nih.govacs.org This conformational rigidity is believed to create a well-defined chiral pocket around the active site, which is essential for achieving high enantioselectivity. It is hypothesized that intramolecular hydrogen bonding between the primary and tertiary amine groups can occur, which would modulate the reactivity and function of both groups during the catalytic cycle. nih.govacs.org

The structure-activity relationship is further influenced by the nature of the substituents on the amine groups and the cyclohexane ring. Modifications to these substituents can provide steric bulk or shielding, which can enhance the stereochemical control of the reaction. nii.ac.jp For example, the catalyst's design provides a space that can accommodate ketones with bulky moieties, directing bond formation to the less-substituted position of the ketone. nii.ac.jp In contrast, analogous structures lacking the 1,3-diamine moiety, such as a 1,3-amino alcohol, have been shown to be inefficient catalysts, highlighting the necessity of the diamine structure for effective catalysis. acs.org

The following table outlines key structure-activity relationships observed in catalysts derived from cyclohexane-1,3-diamine.

Table 2: Structure-Activity Relationships in Cyclohexane-1,3-diamine Derived Catalysts

| Structural Feature | Influence on Catalytic Activity | Rationale |

|---|---|---|

| 1,3-Diamine Moiety | Essential for catalytic activity. | Enables cooperative action of the two amine groups for dual activation of reactants. |

| Primary and Tertiary Amines | Cooperative function enhances reactivity and selectivity. | Primary amine forms an enamine intermediate, while the protonated tertiary amine interacts with the electrophile. nih.govacs.orgnii.ac.jp |

| trans Relationship of Amine Groups | Induces a rigid conformation. | Creates a defined chiral environment, leading to high enantioselectivity. nih.govacs.org |

| Intramolecular Hydrogen Bonding | Modulates the function of the amine groups. | Tunes the electronic and steric properties of the catalytic site. nih.govacs.org |

| Substituents on the Catalyst Backbone | Provides steric hindrance and shielding. | Influences the approach of substrates, thereby enhancing stereoselectivity. nii.ac.jp |

Supramolecular Chemistry and Polymer Science Applications

Formation and Properties of Supramolecular Assemblies

Supramolecular assemblies are complex structures formed by the spontaneous association of molecules through non-covalent interactions. Cyclohexane-1,3-diamine is a key component in the formation of certain types of these assemblies, particularly supramolecular gels.

The in situ formation of supramolecular gels is a process where the gelator molecules are synthesized and self-assemble into a gel network in the same pot. Research has demonstrated the in situ formation of supramolecular gels by mixing 1,3-cyclohexane diamine with an isocyanate derivative in various organic solvents at room temperature, without the need for a catalyst. mdpi.comnih.gov This reaction leads to the rapid formation of a stable gel within 60 to 100 seconds. nih.gov The resulting gels are often low-molecular-weight organogels (LMOGs), which are of interest for applications in fields like petrochemicals and tissue engineering due to their metastable and kinetically controlled properties. nih.govbohrium.com

The formation of these gels is thermally reversible, meaning they can transition between a gel and a liquid state with changes in temperature. mdpi.comnih.gov This property, along with their thixotropic nature (the ability to become less viscous when subjected to stress), makes them highly adaptable for various applications. mdpi.comnih.gov

The primary driving force behind the gelation process involving 1,3-cyclohexanediamine (B1580663) and an isocyanate derivative is the formation of urea (B33335) moieties. mdpi.comnih.gov The reaction between the amine groups of the diamine and the isocyanate groups generates urea linkages, which are capable of forming strong intermolecular hydrogen bonds. mdpi.comnih.gov These hydrogen-bonding interactions, acting as both donors and acceptors, are crucial for the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent, leading to gel formation. bohrium.comnih.gov

The formation of these crucial urea groups has been confirmed through spectroscopic methods such as FT-IR and 1H NMR. bohrium.comnih.gov Specifically, infrared spectroscopy shows the appearance of a -C=O peak and changes in the -NH stretching vibrations, which are clear indicators of urea formation. nih.gov

The supramolecular gels formed from 1,3-cyclohexanediamine exhibit a characteristic morphology of a three-dimensional entangled network of fibers. mdpi.combohrium.com Scanning electron microscopy (SEM) reveals that these fibers can have widths ranging from 100 to 700 nanometers and lengths of several hundred micrometers. mdpi.com

The rheological, or flow, properties of these gels are significantly influenced by the concentration of the gel-forming components. mdpi.com The viscoelastic properties, specifically the storage modulus (G′) and loss modulus (G″), increase with higher concentrations of the mixed 1,3-cyclohexanediamine and isocyanate derivative. mdpi.com For instance, the G′ and G″ values of a gel prepared at 5.0 wt% can be approximately 100-fold higher than those of a gel prepared at 1.0 wt%. mdpi.com These gels exhibit a linear viscoelastic region at low strain, but behave as liquids at high strain, indicating their shear-thinning nature. mdpi.commdpi.com

Table 1: Rheological Properties of Supramolecular Gels

| Property | Description | Influencing Factors |

|---|---|---|

| Viscoelasticity | The material's ability to exhibit both viscous and elastic characteristics when deformed. Measured by storage modulus (G') and loss modulus (G''). | Concentration of gelators. mdpi.com |

| Thermal Reversibility | The ability to transition between a gel and a liquid state with changes in temperature. mdpi.comnih.gov | Heating and cooling cycles. |

| Thixotropy | The property of becoming less viscous when subjected to stress, such as shaking or stirring. mdpi.comnih.gov | Applied strain or shear stress. mdpi.com |

Role in Polymer Synthesis and Material Science

Cyclohexane-1,3-diamine and its derivatives are not only important in supramolecular chemistry but also serve as fundamental building blocks in the synthesis of polymers, contributing to the development of new materials with unique properties.

Cyclohexane-1,3-diamine is classified as a diamine monomer, a key reagent in the synthesis of polymers such as polyimides. tcichemicals.comstackexchange.com Its cyclic structure can impart rigidity and thermal stability to the resulting polymer chains. The use of cyclohexane-based diamines in the synthesis of polyimide-POSS (Polyhedral Oligomeric Silsesquioxane) nanocomposites has been explored to enhance thermal and dielectric properties. stackexchange.com Furthermore, cyclohexane-1,3-dione, a related compound, and its derivatives are recognized as important building blocks in the synthesis of various organic compounds. mdpi.com

Cyclohexadiene derivatives, which can be synthesized from plant oils, are valuable monomers in polymerization reactions. nih.govresearchgate.net The polymerization of 1,3-cyclohexadiene (B119728) (1,3-CHD) can be achieved through various mechanisms, including metathesis, isomerization, and cascade reactions catalyzed by late-metal catalysts. nih.gov For example, 1,4-cyclohexadiene, a byproduct of plant oil metathesis, can be isomerized to 1,3-cyclohexadiene and subsequently polymerized using catalysts like nickel(II)acetylacetonate/methaluminoxane. nih.govresearchgate.net

Anionic polymerization of 1,3-cyclohexadiene using initiators like n-butyllithium can produce "living" polymers with well-controlled molecular weights and narrow molecular weight distributions. researchgate.net This allows for the synthesis of block copolymers with other monomers like styrene (B11656) and butadiene. researchgate.net Cationic half-sandwich fluorenyl rare-earth metal alkyl catalysts have also been successfully employed for the 1,4-selective polymerization of 1,3-cyclohexadiene and its copolymerization with styrene. dntb.gov.ua The mechanism of these coordination polymerizations is a key area of study for designing new catalysts and high-performance polyolefin materials. dntb.gov.ua

Enhancement of Material Mechanical Properties

The incorporation of cyclohexane-1,3-diamine, often from its more stable dihydrochloride (B599025) salt, into supramolecular structures has been shown to significantly enhance the mechanical properties of the resulting materials. The dihydrochloride salt, being a stable and water-soluble solid, serves as a practical precursor, which, upon neutralization, releases the reactive diamine for participation in supramolecular assembly or polymerization.

A key application in this area is the formation of in situ supramolecular gels. Research has demonstrated that when 1,3-cyclohexane diamine is mixed with an isocyanate derivative in various organic solvents, a stable supramolecular gel forms rapidly at room temperature. mdpi.com This gelation is driven by the formation of urea moieties, which act as powerful hydrogen-bond donors and acceptors, leading to the self-assembly of an entangled fibrous network. mdpi.com The resulting three-dimensional structure gives the material its solid-like properties.

The mechanical strength of these supramolecular gels, quantified by their viscoelastic properties (storage modulus, G', and loss modulus, G''), is directly influenced by the concentration of the constituent components. An increase in the concentration of the mixed 1,3-cyclohexane diamine and isocyanate derivative leads to an enhancement of the gel's mechanical properties. mdpi.com For instance, in a toluene-based system, the supramolecular gel prepared at a higher concentration (5.0 wt%) exhibits the greatest gel strength. mdpi.com These gels also demonstrate thixotropic behavior, meaning they are thermally reversible, transitioning from a gel to a sol state upon heating and reforming upon cooling. mdpi.com

The inherent flexibility of the cyclohexane (B81311) ring, capable of adopting various conformations, is a crucial factor in the elasticity of polymers derived from it. researchgate.net When incorporated into a polymer backbone, such as in polyamides, the cyclohexane unit can contribute to chain mobility, a key characteristic of elastic materials. researchgate.net This allows the polymer chains to deform under stress and return to their original shape. researchgate.net

Interactive Data Table: Effect of Reactant Concentration on Supramolecular Gel Mechanical Properties

| Concentration of 1,3-Cyclohexane Diamine + Isocyanate Derivative (in Toluene) | Storage Modulus (G') | Loss Modulus (G'') | Relative Gel Strength |

| 1.0 wt% | Lowest | Lowest | Lowest |

| 3.0 wt% | Intermediate | Intermediate | Intermediate |

| 5.0 wt% | Highest | Highest | Highest |

Note: This table is a qualitative representation based on findings that mechanical properties (G' and G'') were enhanced by increasing the concentration of the mixed components. mdpi.com

Fabrication of Functional Polymeric Materials

Cyclohexane-1,3-diamine dihydrochloride is a valuable precursor for the fabrication of functional polymeric materials, particularly polyureas and polyamides. After neutralization to the free diamine, its two primary amine groups readily react with appropriate co-monomers to form polymer chains with specific functionalities.

The reaction of 1,3-cyclohexane diamine with isocyanate derivatives is a prime example of the creation of functional polyureas. mdpi.com The urea linkages formed during this process are not only crucial for the mechanical integrity of the material through hydrogen bonding, but they also introduce a level of functionality. mdpi.com The resulting supramolecular polyurea gels can be considered functional materials due to their stimuli-responsive nature, such as their thermal reversibility and thixotropic properties. mdpi.com These characteristics are desirable in applications like "smart" coatings, sealants, or injectable drug delivery systems.

Furthermore, the structure of the cyclohexane ring itself imparts specific properties to the resulting polymers. The presence of this cyclic unit in the polymer backbone can stiffen the chains, which in turn can increase the glass transition temperature and elastic modulus of the material. researchgate.net This makes it a useful building block for creating polymers with enhanced thermal stability and mechanical robustness. The cis/trans isomerism of the cyclohexane diamine also plays a critical role, influencing the degree of molecular packing and potentially leading to less brittle and more transparent materials. researchgate.net

The diamine functionality of 1,3-cyclohexanediamine allows for its use in the synthesis of highly branched polyureas through reactions with compounds like carbonates. google.com It also serves as a monomer for creating wholly aromatic polyamides when reacted with dicarboxylic acids, which can result in materials with high thermal stability and good solubility in organic solvents. mdpi.com The incorporation of such aliphatic cyclic diamines into aromatic polymer structures is a strategy to improve processability without significantly compromising the desired thermal and mechanical properties.

Spectroscopic and Computational Characterization of Cyclohexane 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of cyclohexane-1,3-diamine derivatives. It provides precise information about the chemical environment of individual protons and carbon atoms, which is essential for determining the compound's constitution and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are used to assign specific resonances to each nucleus in the molecule.

In studies of complexes involving cis-cyclohexane-1,3-diamine (cis-1,3-DACH), such as platinum-based compounds, NMR is crucial for characterizing the ligand's structure upon coordination. For instance, in a study of a platinum-guanosine complex with cis-1,3-DACH, the proton resonances of the diamine ligand were fully assigned using 2D NMR techniques like COSY and HSQC. nih.gov The assignment of the methine protons (H₁/₃) was confirmed by the ¹H-¹³C HSQC spectrum, which correlated the proton signal to the carbon signal. nih.gov

The detailed assignment of the cyclohexane (B81311) ring protons, including axial and equatorial positions, is made possible through the analysis of coupling constants and cross-peaks in COSY spectra. nih.gov For example, the correlation between the methinic protons (H₁/₃) and the adjacent methylene (B1212753) protons (H₂, H₄, H₆) allows for an unambiguous structural assignment. nih.gov

Table 1: Representative NMR Data for a cis-1,3-DACH Ligand in a Platinum Complex Data obtained from (cis-1,3-DACH)PtG₂ in D₂O at room temperature. nih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H COSY Correlations |

| H₁/₃ (methine) | 2.97 | 45.70 | H₂eq, H₂ax, H₄/₆ |

| H₂eq | 2.07 | - | H₁/₃ |

| H₂ax | 1.84 | - | H₁/₃ |

| H₄/₆ | 1.73 | - | H₁/₃, H₅eq, H₅ax |

| H₅eq | 1.91 | - | H₄/₆ |

| H₅ax | 4.44 | - | H₄/₆ |

Note: Chemical shifts are influenced by coordination to the platinum center and the specific solvent conditions.

NMR spectroscopy is particularly powerful for studying the dynamic conformational behavior of the cyclohexane ring. The six-membered ring typically adopts a stable chair conformation, but ring inversion and the presence of other conformers can be investigated.

Variable-temperature NMR experiments are a key tool for this purpose. For platinum complexes of cis-1,3-DACH, the interconversion between different conformers is often fast on the NMR timescale at room temperature. nih.gov By lowering the temperature, this interconversion can be slowed, allowing for the potential observation of distinct signals for each conformer. nih.gov This technique provides insight into the energy barriers and kinetics of the conformational exchange processes. While tautomerism is a known phenomenon in related compounds like cyclohexane-1,3-diones, the primary application of NMR for cyclohexane-1,3-diamine dihydrochloride (B599025) focuses on the analysis of its stereochemistry and ring conformation.

Infrared and Other Spectroscopic Techniques

Other spectroscopic methods provide complementary information to NMR, particularly regarding functional groups and chirality.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For cyclohexane-1,3-diamine dihydrochloride, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational modes include:

N-H Stretching: In the dihydrochloride salt, the amine groups are protonated to form ammonium (NH₃⁺) groups. These typically exhibit broad and strong absorption bands in the region of 3300-2500 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the cyclohexane ring will produce strong absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

N-H Bending: The bending vibrations for the ammonium group are expected to appear in the 1600-1500 cm⁻¹ region.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the ring are typically found between 1470-1430 cm⁻¹.

C-N Stretching: These vibrations are generally weaker and appear in the fingerprint region of the spectrum, typically between 1250-1020 cm⁻¹.

FTIR is also used to monitor reactions, such as in studies of CO₂ capture by diamines, where the formation of carbamic acid is identified by characteristic absorption bands for carboxyl and amido groups in the 1660-1500 cm⁻¹ range. nih.gov

For chiral isomers of cyclohexane-1,3-diamine, such as the (1S,3S) and (1R,3R) enantiomers, Circular Dichroism (CD) spectroscopy is an essential technique. CD measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. This technique is highly sensitive to the three-dimensional arrangement of atoms. In studies of chiral cyclohexane diamine derivatives, CD spectroscopy has been successfully used to determine the chiral purity of the compounds. researchgate.net The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, allowing for the determination of its absolute configuration by comparison with theoretical calculations or spectra of known standards.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing atomic positions with high precision.

This technique provides unambiguous information on:

Molecular Conformation: It confirms the exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice.

Bond Lengths and Angles: It allows for the precise measurement of all bond lengths (e.g., C-C, C-N) and bond angles, providing insight into any strain or unusual geometry.

Stereochemistry: It provides definitive proof of the relative and absolute configuration of stereocenters.

Intermolecular Interactions: It reveals how the molecules are packed in the crystal, including details of hydrogen bonding between the ammonium groups and the chloride counter-ions.

The crystal structure of a platinum complex containing the cis-cyclohexane-1,3-diamine ligand, specifically [PtCl₂(Cis-Cyclohexane-1,3-Diamine)]·dimethylformamide, has been determined, providing concrete structural data for this ligand in a coordinated state. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools for the detailed investigation of Cyclohexane-1,3-diamine and its derivatives at the molecular level. These theoretical approaches provide profound insights into the electronic structure, reactivity, and intermolecular interactions that are often challenging to explore through experimental methods alone. By simulating molecular behavior, researchers can predict properties, elucidate complex mechanisms, and rationally design new molecules with desired functionalities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method utilized to investigate the quantum mechanical properties of molecules. It is particularly effective for studying the electronic structure of Cyclohexane-1,3-diamine derivatives.

Research on related compounds, such as 2-acyl-substituted cyclohexane-1,3-diones, has employed DFT methods with the B3LYP functional and various basis sets (e.g., 6-31G**, 6-311G(2d,p)) to determine the optimal molecular structures in different solutions researchgate.net. These calculations are crucial for understanding tautomeric equilibria, revealing that for certain triketone derivatives, an endo-tautomer is predominantly favored researchgate.net.

Furthermore, DFT calculations are integral to Quantitative Structure-Activity Relationship (QSAR) modeling. In studies of cyclohexane-1,3-dione derivatives as potential therapeutic agents, DFT has been used to calculate key quantum chemical molecular descriptors nih.govacs.org. These descriptors, which include total energy (ET), the highest occupied molecular orbital (HOMO) energy, and the lowest unoccupied molecular orbital (LUMO) energy, are correlated with the biological activity of the compounds nih.govacs.org. This approach helps in identifying the structural features that are critical for a molecule's function. The GIAO (Gauge-Including Atomic Orbital) method, combined with DFT, has also been successfully used to calculate theoretical NMR parameters, which, when compared with experimental data, aid in the structural elucidation of these molecules in solution researchgate.net.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving cyclohexane-1,3-diamine derivatives. By mapping potential energy surfaces, researchers can identify intermediates, transition states, and reaction pathways.

For instance, in the synthesis of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), computational studies can complement experimental work that explores various synthetic routes, such as the reductive amination of 1,3-cyclohexanedione (B196179) (1,3-CHD) or the oximation-hydrogenation of 1,3-CHD mdpi.com. In the reductive amination process, it was observed that one carbonyl group is initially attacked by ammonia, leading to a stable intermediate through a dehydration process and p-π conjugation mdpi.com.

In the context of catalysis, understanding reaction mechanisms is key. For catalysts derived from 1,3-diamines used in asymmetric Mannich reactions, computational analysis can help explain how the primary and tertiary amine groups cooperatively facilitate the reaction acs.orgnii.ac.jp. By analyzing the reaction at different time points and evaluating the stability of products and regioisomers, it was determined that the formation of the Mannich product proceeds with high enantioselectivity without the formation of undesired byproducts acs.orgnii.ac.jp. While the provided research focuses on intermediates and product stability, these experimental findings lay the groundwork for more detailed computational studies aimed at calculating the precise structures and energies of the transition states involved in these catalytic cycles.

Prediction of Molecular Structures and Energetics

A fundamental application of computational modeling is the prediction of the three-dimensional structures of molecules and their associated energies. For derivatives of cyclohexane-1,3-diamine, these predictions are vital for understanding their stability, conformation, and reactivity.

Using DFT methods, researchers have successfully found the optimum molecular structures of various cyclohexane-1,3-dione derivatives in solution researchgate.net. These calculations consider different possible forms, such as endo- and exo-enolic tautomers, to determine the most stable configurations researchgate.net.

In the context of drug design, molecular modeling is used to optimize the structures of cyclohexane-1,3-dione derivatives to act as potential inhibitors for specific biological targets, like the c-Met tyrosine kinase in cancer therapy nih.govacs.org. The calculations provide not only the geometry but also crucial energetic information, including total energy and the energies of frontier molecular orbitals (HOMO and LUMO) nih.gov. The energy difference between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. This information is instrumental in screening and designing new compounds with enhanced biological activity nih.govacs.org.

Q & A

Q. What are the optimal synthetic routes for Cyclohexane-1,3-diamine dihydrochloride, and how can purity be validated?

this compound can be synthesized via a two-step process involving (1) a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole intermediate and (2) HCl-mediated deprotection to yield the final dihydrochloride salt. For example, analogous methods for propane-1,3-diamine dihydrochloride derivatives achieved yields >95% . Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS), while elemental analysis confirms stoichiometry of the hydrochloride salt.

Q. How does the chair conformation of Cyclohexane-1,3-diamine influence its reactivity in coordination chemistry?

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from variations in starting material purity, reaction conditions (e.g., temperature, solvent), or deprotection efficiency. Systematic optimization using design of experiments (DoE) and real-time reaction monitoring (e.g., in situ IR spectroscopy) can identify critical parameters. Cross-validation with X-ray crystallography or single-crystal XRD ensures structural accuracy .

Q. What role does this compound play in the development of LSD1 inhibitors for cancer therapy?

Analogous dihydrochloride salts, such as Bomedemstat dihydrochloride, act as lysine-specific demethylase 1 (LSD1) inhibitors by increasing H3K4/H3K9 methylation, altering gene expression. Researchers should assess binding affinity (via surface plasmon resonance) and cellular efficacy (using proliferation assays and apoptosis markers) .

Q. How do steric and electronic effects of cyclohexane ring substituents impact pharmacological activity?

Substituents like halides or alkyl groups alter lipophilicity and membrane permeability. For arylcyclohexylamine derivatives, fluorine substitution at specific positions enhances metabolic stability, as seen in forensic reference standards. Comparative studies using logP measurements and in vitro ADME assays (e.g., Caco-2 permeability) are essential .

Q. What strategies mitigate aggregation or degradation of this compound in aqueous buffers?

- Lyophilization : Stabilizes the compound for long-term storage.

- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 4–5 to minimize hydrolysis.

- Ultracentrifugation : Removes fibril aggregates, as demonstrated in peptide handling protocols .

Methodological Considerations

- Stereochemical Purity : Chiral HPLC or capillary electrophoresis (CE) distinguishes enantiomers, critical for studies requiring stereoselective activity .

- Safety Protocols : Handle dihydrochloride salts in fume hoods with PPE (gloves, goggles), as per Cayman Chemical’s hazardous material guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.